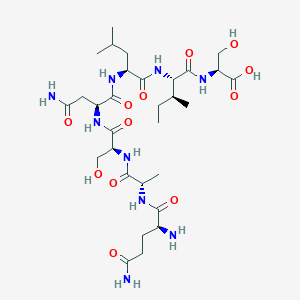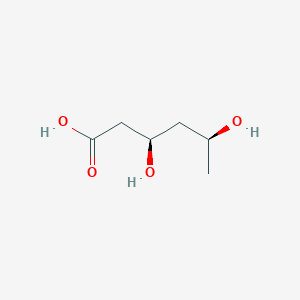
(3R,5S)-3,5-Dihydroxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3,5-Dihydroxyhexanoic acid is a chiral compound with significant importance in the field of organic chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of statins, which are used to lower cholesterol levels in the blood.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Dihydroxyhexanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using a biocatalyst such as carbonyl reductase. This method offers high enantioselectivity and yield . The reaction typically requires the presence of a coenzyme, such as NADP, and coenzyme regeneration systems, such as glucose and glucose dehydrogenase .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of whole-cell biotransformation processes. For example, Lactobacillus kefir can be employed to achieve the asymmetric synthesis of the compound, resulting in high yields and diastereomeric excess .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-Dihydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3R,5S)-3,5-Dihydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,5S)-3,5-Dihydroxyhexanoic acid involves its role as an intermediate in biochemical pathways. In the case of statin synthesis, the compound is involved in the inhibition of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme responsible for cholesterol synthesis . This inhibition leads to a decrease in cholesterol levels in the blood.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-Chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of rosuvastatin.
(3R,5S)-1-Pyrroline-3-hydroxy-5-carboxylic acid: An alpha amino acid derivative with similar stereochemistry.
Uniqueness
(3R,5S)-3,5-Dihydroxyhexanoic acid is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of statins. Its high enantioselectivity and yield in synthetic processes make it a valuable compound in both academic research and industrial applications.
Properties
CAS No. |
821772-71-8 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3R,5S)-3,5-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O4/c1-4(7)2-5(8)3-6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
RUSJDZRTPDUURW-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


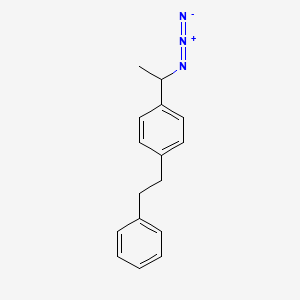
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
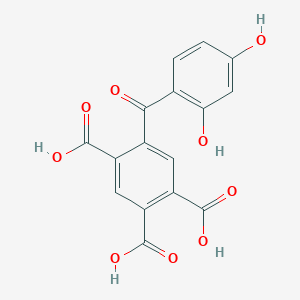
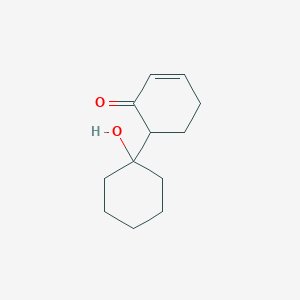
![2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane](/img/structure/B14210749.png)
![Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-](/img/structure/B14210750.png)
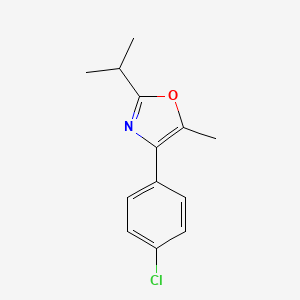
![1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-](/img/structure/B14210760.png)

![Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate](/img/structure/B14210777.png)
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
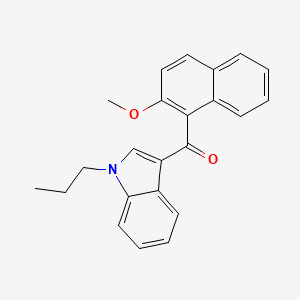
![N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide](/img/structure/B14210796.png)
